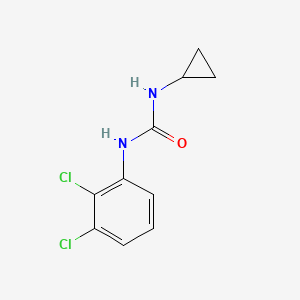
N-cyclopropyl-N'-(2,3-dichlorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-N'-(2,3-dichlorophenyl)urea, also known as DCPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of the enzyme soluble guanylyl cyclase (sGC), which plays a crucial role in various physiological processes such as blood pressure regulation, platelet aggregation, and neurotransmission. In
Mécanisme D'action
N-cyclopropyl-N'-(2,3-dichlorophenyl)urea acts as a competitive inhibitor of sGC, binding to the heme group of the enzyme and preventing the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This leads to a decrease in cGMP levels, which in turn affects downstream signaling pathways that are regulated by cGMP. The exact mechanism of how sGC inhibition by this compound affects different physiological processes is still under investigation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the specific system being studied. Inhibition of sGC by this compound leads to a decrease in cGMP levels, which can affect various signaling pathways. For example, in vascular smooth muscle cells, decreased cGMP levels lead to vasoconstriction and increased blood pressure. In platelets, decreased cGMP levels lead to increased platelet aggregation and thrombus formation. In the nervous system, decreased cGMP levels can affect neurotransmission and synaptic plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopropyl-N'-(2,3-dichlorophenyl)urea is a potent and specific inhibitor of sGC, which makes it a valuable tool for studying the role of sGC in various biological processes. However, there are some limitations to its use in lab experiments. This compound is not cell-permeable, which means that it cannot be used to study the effects of sGC inhibition inside cells. In addition, this compound has a relatively short half-life in vivo, which limits its use in animal studies.
Orientations Futures
There are many future directions for research on N-cyclopropyl-N'-(2,3-dichlorophenyl)urea and its potential applications in various fields. One area of interest is the development of more potent and selective sGC inhibitors that can be used in vivo. Another area of interest is the investigation of the role of sGC in cancer, as recent studies have suggested that sGC signaling may play a role in tumor growth and metastasis. Finally, the use of this compound as a tool for studying the cGMP-dependent signaling pathway in different cell types and physiological systems is an ongoing area of research.
Méthodes De Synthèse
N-cyclopropyl-N'-(2,3-dichlorophenyl)urea can be synthesized by reacting 2,3-dichloroaniline with cyclopropyl isocyanate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution of the chlorine atoms on the aniline ring by the cyclopropyl isocyanate, followed by cyclization to form the urea ring. The resulting product can be purified by recrystallization from a suitable solvent such as methanol or ethanol.
Applications De Recherche Scientifique
N-cyclopropyl-N'-(2,3-dichlorophenyl)urea has been widely used in scientific research as a tool to study the role of sGC in various biological processes. In particular, it has been used to investigate the cGMP-dependent signaling pathway, which is involved in many physiological and pathological conditions such as hypertension, heart failure, and erectile dysfunction. This compound has also been used to study the effects of sGC inhibition on platelet aggregation, neurotransmission, and smooth muscle relaxation.
Propriétés
IUPAC Name |
1-cyclopropyl-3-(2,3-dichlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O/c11-7-2-1-3-8(9(7)12)14-10(15)13-6-4-5-6/h1-3,6H,4-5H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLPJOHUFHILNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(dimethylamino)propyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5373617.png)
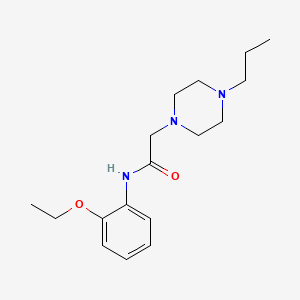
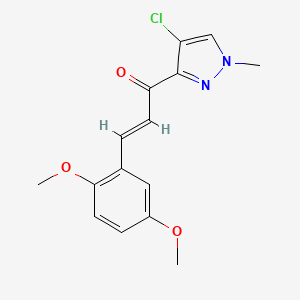
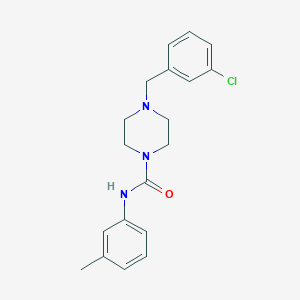
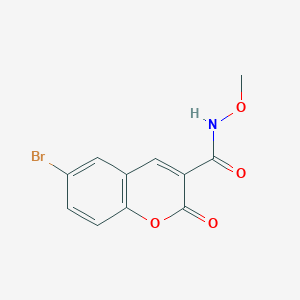
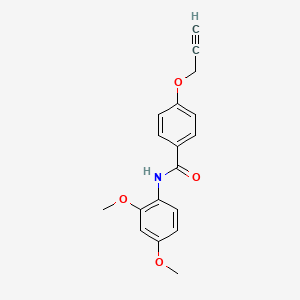
![N-ethyl-3,5-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5373662.png)
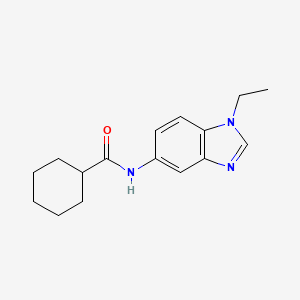
![2-[(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone](/img/structure/B5373688.png)
![N'-[1-(4-ethylphenyl)ethylidene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5373702.png)
![1-methyl-6-propyl-4-[4-(tetrahydro-2-furanylcarbonyl)-1,4-diazepan-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5373709.png)
![8-fluoro-2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}quinolin-4(1H)-one](/img/structure/B5373711.png)
![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-ethyl-N-methylacetamide](/img/structure/B5373719.png)
![1-[(5-bromo-2-thienyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5373731.png)